N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide
Description
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a quinoxaline moiety, a brominated phenyl ring, and a benzamide group
Properties
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2/c22-14-10-11-16(24-20(26)13-6-2-1-3-7-13)15(12-14)19-21(27)25-18-9-5-4-8-17(18)23-19/h1-12H,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHTNGBCKJTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amidation: The final step involves the coupling of the brominated quinoxaline derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Reduction Reactions: The carbonyl group in the quinoxaline moiety can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline N-oxides, which may exhibit different biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Introduction of azide, thiol, or other nucleophiles.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of N-oxides.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, derivatives of this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the quinoxaline moiety known for its electron-rich characteristics.
Mechanism of Action
The exact mechanism of action of N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, while the benzamide group may enhance binding affinity to proteins.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its complex structure allows for diverse chemical modifications, making it a valuable tool in synthetic chemistry and drug discovery. Further research into its properties and applications could lead to the development of new therapeutic agents and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
